3-methyloxetan-3-yl 4-nitrophenyl carbonate 3-methyloxetan-3-yl 4-nitrophenyl carbonate
Brand Name: Vulcanchem
CAS No.: 1453272-56-4
VCID: VC12030553
InChI: InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3
SMILES: CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H11NO6
Molecular Weight: 253.21 g/mol

3-methyloxetan-3-yl 4-nitrophenyl carbonate

CAS No.: 1453272-56-4

Cat. No.: VC12030553

Molecular Formula: C11H11NO6

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

3-methyloxetan-3-yl 4-nitrophenyl carbonate - 1453272-56-4

Specification

CAS No. 1453272-56-4
Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
IUPAC Name (3-methyloxetan-3-yl) (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3
Standard InChI Key OKKWRFJBQOEVKS-UHFFFAOYSA-N
SMILES CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

3-Methyloxetan-3-yl 4-nitrophenyl carbonate (C₁₁H₁₁NO₆, molecular weight: 253.21 g/mol) consists of two primary components:

  • A 3-methyloxetan-3-yl group, a four-membered cyclic ether with a methyl substituent at the 3-position, introducing steric strain and influencing reactivity.

  • A 4-nitrophenyl carbonate group, which combines a nitro-functionalized aromatic ring with a carbonate ester linkage.

The IUPAC name, (3-methyloxetan-3-yl) (4-nitrophenyl) carbonate, reflects this architecture. The nitro group’s electron-withdrawing nature enhances the carbonate’s electrophilicity, making it susceptible to nucleophilic substitution reactions .

Synthesis and Preparation Methods

The synthesis of 3-methyloxetan-3-yl 4-nitrophenyl carbonate typically involves a two-step strategy:

Reaction of 3-Methyloxetan-3-yl Alcohol with 4-Nitrophenyl Chloroformate

A base-catalyzed condensation reaction between 3-methyloxetan-3-yl alcohol and 4-nitrophenyl chloroformate is the most common route. Pyridine or triethylamine is often employed to neutralize HCl byproducts . The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or ethyl acetate:

3-Methyloxetan-3-yl alcohol+4-Nitrophenyl chloroformateBase3-Methyloxetan-3-yl 4-nitrophenyl carbonate+HCl\text{3-Methyloxetan-3-yl alcohol} + \text{4-Nitrophenyl chloroformate} \xrightarrow{\text{Base}} \text{3-Methyloxetan-3-yl 4-nitrophenyl carbonate} + \text{HCl}

Yield optimization requires precise temperature control (0–25°C) and stoichiometric equivalence of reagents .

Alternative Nitration Approaches

Indirect methods involve nitrating pre-formed phenyl carbonate derivatives. For example, diphenyl carbonate treated with mixed nitric-sulfuric acid yields bis(4-nitrophenyl) carbonate, a structurally analogous compound . While this route is less direct, it highlights the nitro group’s compatibility with harsh nitration conditions.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution at the Carbonate Group

The carbonate ester undergoes hydrolysis, aminolysis, or alcoholysis. For instance, reaction with amines produces carbamates, while hydrolysis yields 4-nitrophenol and 3-methyloxetan-3-yl alcohol:

C₁₁H₁₁NO₆+H₂O3-Methyloxetan-3-yl alcohol+4-Nitrophenol+CO₂\text{C₁₁H₁₁NO₆} + \text{H₂O} \rightarrow \text{3-Methyloxetan-3-yl alcohol} + \text{4-Nitrophenol} + \text{CO₂}

Such reactions are pivotal in prodrug design and polymer degradation studies .

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₄/CuCl₂) converts the nitro group to an amine, enabling access to derivatives like 3-methyloxetan-3-yl 4-aminophenyl carbonate . This transformation is critical for generating bioactive intermediates.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed ring-opening, forming diols or cross-linked polymers. For example, treatment with HCl yields a chlorinated diol:

Oxetane ring+HClCH₂Cl(CH₂)₂OH\text{Oxetane ring} + \text{HCl} \rightarrow \text{CH₂Cl(CH₂)₂OH}

This reactivity is exploited in stimuli-responsive materials .

Applications in Scientific Research

Polymer Chemistry

The compound serves as a monomer for polycarbonates with tunable thermal stability and mechanical properties. Its nitro group facilitates post-polymerization modifications, such as photo-patterning or covalent attachment of functional moieties .

Biochemical Probes

The 4-nitrophenyl carbonate group acts as a leaving group in enzyme-catalyzed reactions, making it useful for studying esterases and lipases. Release of 4-nitrophenol provides a spectrophotometric signal (λₘₐₓ = 400 nm) for activity assays .

Drug Delivery Systems

Oxetane-containing carbonates are explored for controlled drug release due to their hydrolytic stability under physiological conditions. The nitro group’s reduction to an amine enables pH-sensitive targeting .

Comparative Analysis with Structural Analogues

CompoundKey Structural FeaturesReactivity/Applications
Bis(4-nitrophenyl) carbonateTwo 4-nitrophenyl groupsHigh electrophilicity; enzyme assays
4-Nitrophenyl tetrahydrofuran-3-yl carbonateTetrahydrofuran ring instead of oxetaneLower ring strain; slower hydrolysis
3-Methyloxetan-3-yl 4-aminophenyl carbonateAmine group instead of nitroBioactive intermediates; drug design

The oxetane ring’s strain and the nitro group’s electronic effects distinguish 3-methyloxetan-3-yl 4-nitrophenyl carbonate from analogues, enabling unique applications in materials and biochemistry .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational modeling and crystallography.

  • Advanced Materials: Develop photo-responsive polymers by integrating azobenzene or spiropyran units.

  • Toxicity Profiling: Assess environmental and health impacts to guide safe handling protocols.

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